molecular formula C15H18O3 B1680769 Santonin CAS No. 481-06-1

Santonin

Cat. No. B1680769
CAS RN: 481-06-1
M. Wt: 246.3 g/mol
InChI Key: XJHDMGJURBVLLE-BOCCBSBMSA-N
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Description

Santonin is a lactone compound extracted from the flower bud of Artemisia cina Berg in Compositae, crown daisy chrysanthemum or other plants in Artemisia .


Synthesis Analysis

The total synthesis of Santonin has been reported in several studies . Many α-santonin derivatives were synthesized for the discovery of new analogues with prominent bioactivities .


Molecular Structure Analysis

Santonin has a molecular formula of C15H18O3 . The structure of santonin was determined using various techniques such as X-ray crystallography , and NMR spectroscopy .


Chemical Reactions Analysis

Santonin has been involved in various chemical reactions. For instance, it readily formed an oxime, evidencing the presence of a C=O function . The initial photoproduct obtained from santonin is lumisantonin .


Physical And Chemical Properties Analysis

Santonin appears as clear crystals . It has a UV λmax: 236; ESI- MS for C15H18O3 m/z; 246.29 [M+H]+ .

Scientific Research Applications

Santonin is a sesquiterpene lactone isolated from Artemisia Santonica . It has been used for a long time as a kind of deworming drug . Here are some of its known applications:

  • Antioxidant : Santonin has been found to possess antioxidant properties .
  • Anti-inflammation : It has anti-inflammatory effects .
  • Immunosuppressive : Santonin has immunosuppressive properties .
  • Anti-roundworm : It has been used as an anti-roundworm medication .
  • Anti-malaria : Santonin has been used in the treatment of malaria .
  • Atony of the Bladder : Santonin was used to a lesser extent in the treatment of atony of the bladder .
  • Organic Synthesis : Santonin has found a new purpose in organic synthesis. In a recent report, researchers described novel photoinduced rearrangements of 2,5-dienones, including santonin .
  • Treatment of Atony of the Bladder : Santonin was used to a lesser extent in the treatment of atony of the bladder .
  • Organic Synthesis : Santonin has found a new purpose in organic synthesis. Researchers have described novel photoinduced rearrangements of 2,5-dienones, including Santonin . They found that the rearrangements can be “rerouted” in the presence of amines to give previously unknown structures .

Safety And Hazards

Santonin is harmful if swallowed, fatal in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It was used as an anthelminthic drug but due to its toxicity to humans, it is no longer in use .

properties

IUPAC Name

(3S,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHDMGJURBVLLE-BOCCBSBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045312
Record name alpha-Santonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Santonin

CAS RN

481-06-1
Record name (-)-Santonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Santonin [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name santonin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Santonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SANTONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VL8J38ERO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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